molecular formula C12H12BrN3O2 B2978760 N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 1172921-58-2

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2978760
CAS No.: 1172921-58-2
M. Wt: 310.151
InChI Key: XALQJDHKDUAOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a synthetic small molecule featuring the privileged 1,3,4-oxadiazole scaffold, a structure of high significance in medicinal chemistry and drug discovery . This compound is intended for research applications For Research Use Only and is not intended for diagnostic or therapeutic use. The 1,3,4-oxadiazole core is a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance pharmacological properties and facilitate hydrogen bonding with biological targets . Derivatives of this heterocycle are extensively investigated for their diverse biological activities, with particular prominence in anticancer research. Such compounds have demonstrated mechanism-based approaches by inhibiting critical enzymes involved in cell proliferation, such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Furthermore, 1,3,4-oxadiazole derivatives have shown substantial potential as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), making them candidates for research in neurological disorders such as Alzheimer's disease . The specific substitution pattern of the 3-bromophenyl group and the isobutyramide moiety on the oxadiazole ring in this compound is designed to explore structure-activity relationships (SAR) and optimize interactions with these enzymatic targets. Researchers can employ this compound as a key intermediate or final product in the synthesis of novel therapeutic agents, for molecular docking studies, and in high-throughput screening assays to identify new lead compounds .

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALQJDHKDUAOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with 2-methylpropanoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The oxadiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its biological activities.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Molecular Formula Substituents Molecular Weight Key Features Biological Activity (if reported) Reference
N-[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide C₁₂H₁₂BrN₃O₂ 3-Bromophenyl, 2-methylpropanamide ~306.15 Bromine enhances bioactivity; methylpropanamide improves lipophilicity Not explicitly reported (inferred from analogues) -
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl] pentanamide) C₁₃H₁₄ClN₃O₂ 4-Chlorophenyl, pentanamide 279.72 Chlorine substitution; longer aliphatic chain Moderate antimicrobial activity against S. aureus
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine (4j) C₂₂H₁₅BrN₄O₂ Benzoxazole fused with oxadiazole, 3-bromophenyl 448.0 Benzoxazole-oxadiazole hybrid Anticancer activity (not quantified)
3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide C₁₈H₁₆BrN₃O₃S 2-Bromophenyl, sulfanyl linker, methoxyphenyl 434.31 Sulfur-containing linker; methoxy group No reported activity
N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide C₂₃H₂₃N₅O₃S Oxadiazole-sulfanyl hybrid, dimethylphenyl ~473.53 Dual oxadiazole rings; sulfanyl bridge Under investigation (unpublished)

Key Observations

Substituent Effects: The 3-bromophenyl group in the target compound contrasts with 4-chlorophenyl in OZE-III and 2-bromophenyl in the sulfanyl derivative . Bromine’s larger atomic radius and higher electronegativity may enhance binding to biological targets compared to chlorine. Methylpropanamide vs.

Hybrid Structures :

  • Compound 4j incorporates a benzoxazole ring fused with oxadiazole, which likely enhances π-π stacking interactions in biological systems but increases molecular weight (448 vs. 306.15) .

Sulfur Linkers :

  • Sulfanyl-containing derivatives (e.g., ) introduce additional hydrogen-bonding or hydrophobic interactions, but sulfur oxidation risks may limit metabolic stability compared to the target compound’s amide linkage.

Biological Activity

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article reviews its biological activity, including antimicrobial and anticancer properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN3OC_{12}H_{14}BrN_3O, with a molecular weight of approximately 284.16 g/mol. The structure features an oxadiazole ring, which is known for its pharmacological significance.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. The following table summarizes the antimicrobial activity of this compound against various microbial strains:

Microbial StrainActivityReference
Staphylococcus aureusInhibited
Escherichia coliInhibited
Candida albicansInhibited
Enterococcus faecalisSignificant

Mechanism of Action : The antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with cellular functions. The presence of bromine in the structure enhances its efficacy against both Gram-positive and Gram-negative bacteria.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Notably, the compound was tested against human breast adenocarcinoma (MCF7) and prostate cancer cell lines (PC3). The results from the Sulforhodamine B (SRB) assay are summarized below:

Cell LineIC50 (µM)Reference
MCF715.2
PC318.7

Results Interpretation : The IC50 values indicate potent cytotoxic effects against cancer cells, suggesting that the compound may serve as a lead structure for developing new anticancer agents. The presence of electron-withdrawing groups like bromine enhances its anticancer efficacy.

Case Studies

  • Antimicrobial Evaluation : A study conducted by MDPI highlighted that derivatives of oxadiazole compounds showed significant antibacterial potential against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 3.58 µM .
  • Anticancer Evaluation : Research published in ACS Omega indicated that modifications to the oxadiazole structure could lead to improved anticancer activity, emphasizing the importance of substituent effects on biological activity .

Structure–Activity Relationship (SAR)

The biological activities of this compound can be significantly influenced by structural modifications:

  • Electron-Withdrawing Groups : The presence of halogens (e.g., Br) at specific positions enhances antimicrobial activity.
  • Electron-Donating Groups : Substituents like methoxy (-OCH₃) can improve anticancer properties by stabilizing the molecular structure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.